molecular formula C16H17NO B14275401 Benzenamine, 4-methoxy-N-(3-phenylpropylidene)- CAS No. 151918-10-4

Benzenamine, 4-methoxy-N-(3-phenylpropylidene)-

Cat. No.: B14275401
CAS No.: 151918-10-4
M. Wt: 239.31 g/mol
InChI Key: CQDBAXPRLRQCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 4-methoxy-N-(3-phenylpropylidene)-, also known as 4-Methoxy-N-(3-phenylpropylidene)benzenamine, is an organic compound with a molecular formula of C16H17NO. This compound is characterized by the presence of a benzenamine group substituted with a methoxy group at the para position and a phenylpropylidene group at the nitrogen atom. It is a derivative of aniline and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-methoxy-N-(3-phenylpropylidene)- typically involves the condensation reaction between 4-methoxybenzenamine and 3-phenylpropionaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 4-methoxy-N-(3-phenylpropylidene)- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-methoxy-N-(3-phenylpropylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Benzenamine, 4-methoxy-N-(3-phenylpropylidene)- has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-methoxy-N-(3-phenylpropylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact mechanism of action may vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenamine: A simpler analog with a methoxy group at the para position.

    4-Methoxy-N-methylbenzenamine: A derivative with a methyl group on the nitrogen atom.

    4-Methoxybenzylamine: Contains a methoxy group at the para position and a benzyl group on the nitrogen atom.

Uniqueness

Benzenamine, 4-methoxy-N-(3-phenylpropylidene)- is unique due to the presence of the phenylpropylidene group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

151918-10-4

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-phenylpropan-1-imine

InChI

InChI=1S/C16H17NO/c1-18-16-11-9-15(10-12-16)17-13-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-13H,5,8H2,1H3

InChI Key

CQDBAXPRLRQCOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CCCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.